2,8-Bis(trifluoromethyl)quinolin-4-ol is a significant compound in organic chemistry, particularly known for its applications in pharmaceuticals and biochemistry. With a molecular formula of and a molecular weight of approximately 281.15 g/mol, this compound is characterized by the presence of two trifluoromethyl groups attached to the quinoline structure, along with a hydroxyl group at the 4-position. Its unique properties stem from the trifluoromethyl groups, which enhance lipophilicity and biological activity.
The compound is classified as a quinoline derivative, specifically a hydroxyquinoline, which is notable for its potential in medicinal chemistry. The chemical structure allows it to interact with various biological targets, making it a subject of interest in drug development.
The synthesis of 2,8-bis(trifluoromethyl)quinolin-4-ol can be achieved through several methods. A notable approach involves a one-pot synthesis technique that condenses halo-quinolines with alpha-picolyl derivatives in the presence of a solvent, base, and phase transfer catalyst. This method operates efficiently at temperatures ranging from to , leading to the formation of an intermediate acetonitrile derivative which is subsequently oxidized to yield the desired quinolin-4-ol derivative .
The molecular structure of 2,8-bis(trifluoromethyl)quinolin-4-ol exhibits distinct features:
C1=CC2=C(C(=C1)C(F)(F)F)NC(=CC2=O)C(F)(F)F
, indicating its complex cyclic structure with multiple functional groups.2,8-Bis(trifluoromethyl)quinolin-4-ol participates in various chemical reactions due to its reactive functional groups:
The reactions often involve the use of oxidizing agents like hydrogen peroxide under acidic conditions for effective transformation .
The mechanism of action for 2,8-bis(trifluoromethyl)quinolin-4-ol primarily involves its interaction with biological macromolecules:
Research indicates that these interactions can lead to significant changes in cellular metabolism and gene expression profiles.
The physical and chemical properties of 2,8-bis(trifluoromethyl)quinolin-4-ol are crucial for its application in research:
The compound's properties make it suitable for various applications in organic synthesis and medicinal chemistry.
2,8-Bis(trifluoromethyl)quinolin-4-ol has several scientific uses:
CAS No.: 1902954-60-2
CAS No.: 142-18-7
CAS No.: 22756-36-1
CAS No.: 76663-30-4
CAS No.: